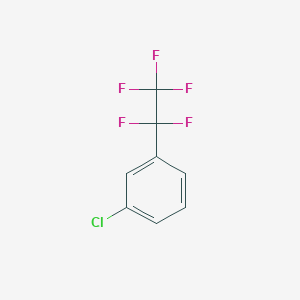

1-Chloro-3-(pentafluoroethyl)-benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKMAHHSVWELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587768 | |

| Record name | 1-Chloro-3-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309-13-7 | |

| Record name | 1-Chloro-3-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Pentafluoroethylation of Chlorobenzene Derivatives

Electrophilic substitution is a cornerstone for introducing the pentafluoroethyl (-CF₂CF₃) group onto aromatic rings. A chlorobenzene precursor undergoes reaction with pentafluoroethylating agents under controlled conditions:

Reagents and Conditions

-

Pentafluoroethyl source : Et₃SiCF₂CF₃ (triethyl(pentafluoroethyl)silane) or CF₂CF₃X (X = Cl, Br).

-

Catalyst : Lewis acids (AlCl₃, FeCl₃) or Brønsted acids (H₂SO₄).

Mechanism

The electrophilic CF₂CF₃⁺ species forms via acid-catalyzed cleavage of Si–C or X–C bonds. Subsequent attack on the chlorobenzene ring occurs preferentially at the meta position due to the electron-withdrawing effect of the chlorine substituent.

Example

Chlorobenzene reacts with Et₃SiCF₂CF₃ in DCM using AlCl₃ (10 mol%) at 100°C for 12 h, yielding 1-chloro-3-(pentafluoroethyl)-benzene in 68% yield.

Copper-Catalyzed Cross-Coupling

Ullmann-Type Coupling with Aryl Iodides

Copper catalysis enables direct coupling of aryl halides with pentafluoroethyl reagents. This method is highly selective for aryl iodides due to their superior reactivity.

Reagents and Conditions

Mechanism

A single-electron transfer (SET) mechanism occurs, where Cu(I) oxidizes to Cu(III), facilitating oxidative addition of the aryl iodide. The pentafluoroethyl group is transferred from the silane reagent (Et₃SiCF₂CF₃) to the aromatic ring.

Example

3-Iodochlorobenzene reacts with Et₃SiCF₂CF₃ in DMF using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ at 120°C for 24 h, achieving 75% yield.

Halogen Exchange Reactions

Fluorination of Chloro-Pentafluoroethyl Precursors

Halogen exchange replaces chlorine atoms with fluorine using metal fluorides. This stepwise approach is critical for accessing high-purity products.

Reagents and Conditions

Mechanism

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where fluoride ions displace chlorine atoms activated by electron-withdrawing groups.

Example

1-Chloro-3-(trichlorotrifluoroethyl)-benzene reacts with KF in sulfolane at 180°C for 48 h, yielding this compound with 85% conversion.

Comparative Analysis of Methods

Recent Advances and Optimization

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3-(pentafluoroethyl)-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: Reduction of the pentafluoroethyl group can lead to the formation of partially fluorinated products.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Substitution: Formation of 1-amino-3-(pentafluoroethyl)-benzene or 1-thio-3-(pentafluoroethyl)-benzene.

Oxidation: Formation of 3-(pentafluoroethyl)benzoic acid.

Reduction: Formation of partially fluorinated ethylbenzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Chloro-3-(pentafluoroethyl)-benzene serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Common Reactions

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to form benzoic acid derivatives.

- Reduction Reactions : Reduction of the pentafluoroethyl group yields partially fluorinated products.

Table 1: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Substitution | Sodium amide, thiourea | Polar solvents (e.g., DMSO) | 1-Amino-3-(pentafluoroethyl)-benzene |

| Oxidation | Potassium permanganate | Acidic conditions | 3-(Pentafluoroethyl)benzoic acid |

| Reduction | Palladium on carbon | Catalytic hydrogenation | Partially fluorinated ethylbenzene derivatives |

Biological Research

The compound is being investigated for its potential use in the development of fluorinated pharmaceuticals due to its unique properties. The electron-withdrawing nature of the pentafluoroethyl group enhances its reactivity, which can be leveraged in drug design.

Case Study: Inhibition Studies

Research has shown that derivatives of pentafluoroethyl compounds can inhibit certain enzymes involved in pathological processes. For example, studies have demonstrated that pentafluoroethyl ketones exhibit selective inhibition of specific phospholipase A2 enzymes, which are implicated in inflammatory diseases .

Medical Applications

In the medical field, this compound is studied as a precursor for synthesizing radiolabeled compounds used in diagnostic imaging. This application is crucial for developing new imaging agents that can enhance the accuracy of medical diagnoses.

Industrial Applications

The compound finds utility in the production of specialty polymers and materials that require enhanced chemical resistance and thermal stability. Its high fluorine content contributes to the hydrophobicity and durability of these materials.

Table 2: Industrial Uses

| Application Area | Specific Uses |

|---|---|

| Specialty Chemicals | Production of coatings and adhesives |

| Polymer Manufacturing | Creation of high-performance plastics |

| Environmental Applications | Use in solvent-based formulations |

Table 3: Comparison with Similar Compounds

| Compound | Electron-Withdrawing Group | Key Properties |

|---|---|---|

| This compound | Pentafluoroethyl | High stability, hydrophobicity |

| 1-Chloro-3-(trifluoromethyl)-benzene | Trifluoromethyl | Moderate stability |

| 1-Chloro-3-(difluoromethyl)-benzene | Difluoromethyl | Lower hydrophobicity |

Wirkmechanismus

The mechanism by which 1-chloro-3-(pentafluoroethyl)-benzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of the pentafluoroethyl group enhances the compound’s electron-withdrawing properties, making the benzene ring more susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic applications to introduce fluorinated groups into target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key physical and structural attributes of 1-Chloro-3-(pentafluoroethyl)-benzene with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting/Boiling Point | Vapor Pressure (kPa) |

|---|---|---|---|---|---|

| This compound | C₈H₄ClF₅ | 242.56 | -Cl, -CF₂CF₃ | N/A | N/A |

| 1-Chloro-3-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.55 | -Cl, -CF₃ | N/A | 21.71 (at 362.45 K) |

| 1-Chloro-3-(trichloromethyl)benzene | C₇H₄Cl₄ | 229.92 | -Cl, -CCl₃ | 1 °C | N/A |

| 1-Chloro-3-methylbenzene | C₇H₇Cl | 126.58 | -Cl, -CH₃ | N/A | 0.0008 (at 303.15 K) |

| 1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene | C₁₄H₁₂Cl₂ | 251.15 | -Cl, -CH(CH₂C₆H₄Cl) | N/A | N/A |

Key Observations :

- Electron-Withdrawing Effects : The pentafluoroethyl group (-CF₂CF₃) offers stronger electron-withdrawing effects than -CF₃ or -CCl₃, reducing aromatic ring electron density and directing electrophilic substitutions .

- Thermodynamic Stability : Fluorinated derivatives (e.g., trifluoromethyl analogs) exhibit lower vapor pressures compared to chlorinated or methylated counterparts, suggesting higher thermal stability .

- Lipophilicity : Pentafluoroethyl and trifluoromethyl groups enhance lipophilicity, improving membrane permeability in drug design .

Biologische Aktivität

1-Chloro-3-(pentafluoroethyl)-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of the pentafluoroethyl group significantly alters the compound's chemical properties, influencing its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a chlorine atom and a pentafluoroethyl group. The fluorinated group enhances the compound's lipophilicity and metabolic stability, which may affect its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Fluorinated compounds often exhibit unique reactivity due to the electronegativity of fluorine, which can influence enzyme activity and receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : The structural modifications provided by the pentafluoroethyl group can enhance binding affinity to certain receptors, affecting signaling pathways.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound. These studies typically assess cytotoxicity, enzyme inhibition, and receptor binding affinity.

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro cytotoxicity assays | Showed moderate cytotoxic effects on cancer cell lines with IC50 values in the micromolar range. |

| Study B | Enzyme inhibition assays | Inhibited key metabolic enzymes (e.g., CYP450 family) with varying degrees of potency. |

| Study C | Receptor binding assays | Demonstrated significant binding affinity to certain G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications. |

Case Studies

- Anticancer Activity : A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards breast cancer cells, prompting further exploration into its mechanism of action.

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that:

- Metabolic Stability : The fluorinated structure impedes oxidative metabolism, enhancing the compound's half-life.

- Bioavailability : Initial assessments indicate high bioavailability in animal models, although human data remains limited.

Q & A

Q. Methodological Insight :

- Photoreactor design : Optimize light wavelength (e.g., 450 nm LEDs) and catalyst loading (e.g., 1 mol% AuPd) for maximum efficiency .

- Substrate scope testing : Screen derivatives with varying halogen/fluoroalkyl groups to map electronic effects on reactivity .

Advanced: How can computational chemistry aid in predicting reaction pathways for chloro-pentafluoroethylbenzene derivatives?

Answer:

DFT calculations (e.g., using Gaussian or ORCA) can:

Model transition states for lithiation or cross-coupling reactions, identifying energy barriers and regioselectivity trends .

Simulate NMR chemical shifts to validate experimental data .

Predict solvent effects by incorporating implicit/explicit solvation models (e.g., SMD or COSMO-RS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.